2-Nitrosofluorene

描述

Historical Perspectives on 2-Nitrosofluorene Research

The study of this compound is closely intertwined with the broader research into aromatic amine carcinogens, particularly 2-acetylaminofluorene (B57845) (AAF). Early investigations into the carcinogenicity of AAF, a compound widely used in experimental cancer research, identified its metabolic activation pathways. During the mid-20th century, researchers began to elucidate how AAF was transformed within biological systems into more reactive species, including N-hydroxy-2-aminofluorene and subsequently this compound nih.gov. These studies established this compound as a key intermediate in the metabolic activation cascade that leads to DNA damage and cellular transformation, thereby linking it to the carcinogenic potential of its parent compound nih.govinchem.org.

Concurrently, research into environmental pollutants identified the presence of nitroarenes, including nitrofluorenes, in emissions from combustion processes such as diesel engines and kerosene (B1165875) heaters inchem.orgiarc.fr. This discovery highlighted the environmental relevance of these compounds and spurred further research into their formation, detection, and potential biological effects. The synthesis of this compound itself has also been a subject of chemical research, with methods developed to produce it for further study aacrjournals.org.

Significance of this compound as a Research Model Compound

This compound serves as a valuable research model compound due to its multifaceted properties and roles in various scientific disciplines.

Metabolic Activation and Carcinogenesis Studies: As a metabolite of the potent carcinogen 2-acetylaminofluorene (AAF), this compound is crucial for understanding the mechanisms of chemical carcinogenesis. Research has shown that 2-NOF can act as an initiator of preneoplastic foci in liver models and can form adducts with DNA, which is a primary mechanism by which carcinogens induce mutations and cancer inchem.orgontosight.aiscilit.com. Its ability to undergo redox cycling in mitochondria also implicates it in cellular damage pathways relevant to chronic toxicity scilit.comscispace.com.

Genotoxicity and Mutagenicity Research: this compound has been extensively studied for its genotoxic effects. It has demonstrated the ability to induce DNA damage, sister chromatid exchange, and mutations in various in vitro and in vivo test systems, including cultured animal cells and bacteria inchem.orgnih.gov. Its classification as a potent frameshift mutagen underscores its utility in studies aimed at understanding the molecular basis of genetic alterations induced by environmental chemicals pnas.org.

Synthetic Chemistry and Materials Science: The unique chemical reactivity of the nitroso group makes this compound a versatile intermediate in organic synthesis. It is employed in the preparation of other fluorene-based compounds, which find applications in materials science, pharmaceuticals, and as probes in biological research ontosight.ai. Its reactions with various nucleophiles and its potential for dimerization are also areas of chemical investigation at.ua.

Environmental Monitoring and Toxicology: The detection of this compound and related compounds in environmental matrices, such as diesel exhaust and ambient air, positions it as a marker for studying exposure to complex mixtures of pollutants inchem.orgiarc.fr. Research in this area contributes to environmental health assessments and the development of strategies for mitigating exposure to hazardous airborne substances.

Structure

2D Structure

3D Structure

属性

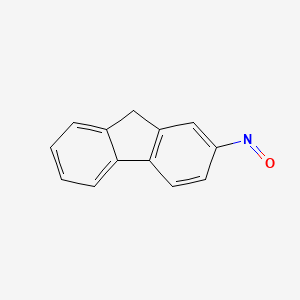

IUPAC Name |

2-nitroso-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c15-14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWGJDANCSXBDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075211 | |

| Record name | 9H-Fluorene, 2-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2508-20-5 | |

| Record name | 2-Nitroso-9H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2508-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrosofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene, 2-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NITROSOFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34E9V9B29K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-NITROSOFLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Derivations of 2 Nitrosofluorene

Chemical Synthesis Pathways for 2-Nitrosofluorene

The chemical synthesis of this compound (2-NOF) can be achieved through several distinct routes. Historically, a key method for its preparation involves the reduction of its corresponding nitro compound, 2-nitrofluorene (B1194847). aacrjournals.org This transformation is a foundational reaction in organic synthesis. Another significant pathway is the nitrosation of fluorene (B118485) or its derivatives, which directly introduces the nitroso group onto the fluorene backbone. ontosight.ai

Furthermore, this compound can be generated through the chemical oxidation of related N-arylhydroxamic acids. For instance, the oxidation of N-hydroxy-N-(2-fluorenyl)benzamide (N-OH-2-FBA) using potassium ferricyanide (B76249) (K₃Fe(CN)₆) in an alkaline benzene (B151609) solution results in the formation of equimolar amounts of this compound and an ester, N-(benzoyloxy)-2-FBA. nih.gov This reaction proceeds via a one-electron oxidation mechanism, leading to a nitroxyl (B88944) free radical that then undergoes bimolecular dismutation to yield the final products. nih.gov The synthesis of this compound from N-hydroxy-N-2-acetylaminofluorene via a free radical intermediate has also been described. nih.gov

Enzymatic and Biotransformation Pathways to this compound

In biological systems, this compound is a significant metabolite formed from several precursor compounds. Its formation is catalyzed by a variety of enzymes and is a critical step in the metabolic activation of certain carcinogenic aromatic amines and amides.

Formation from N-Hydroxy-N-2-Fluorenylacetamide and Related Arylhydroxamic Acids

The enzymatic oxidation of N-hydroxy-N-2-fluorenylacetamide (N-OH-2-FAA), a metabolite of the carcinogen 2-acetylaminofluorene (B57845), is a primary route to this compound. nih.govwikipedia.org This biotransformation can occur via two main peroxidative mechanisms. nih.govnih.gov

The first is a one-electron oxidation pathway that converts N-OH-2-FAA into a nitroxyl free radical. nih.govaacrjournals.org This unstable radical then dismutates, yielding equimolar amounts of this compound (2-NOF) and N-acetoxy-N-2-fluorenylacetamide (N-OAc-2-FAA). nih.govaacrjournals.org

The second mechanism is a halide-dependent oxidative cleavage. nih.govnih.gov This pathway is particularly efficient in the presence of bromide ions (Br⁻) and results in the formation of 2-NOF and the corresponding acyl moiety. nih.gov The ratio of 2-NOF to N-OAc-2-FAA produced can indicate the relative importance of these two pathways in the metabolism of N-OH-2-FAA. nih.govaacrjournals.org Studies using rat uterus and mammary gland extracts have shown that the bromide-dependent pathway can be the prevailing mechanism, especially at higher concentrations of the extracting detergent, which corresponds to physiological bromide levels. nih.govaacrjournals.org Similarly, the oxidation of the structural analogue N-hydroxy-N-(2-fluorenyl)benzamide (N-OH-2-FBA) can also yield 2-NOF, although less efficiently than from N-OH-2-FAA under certain peroxidative conditions. nih.gov

| Pathway | Key Reactants/Conditions | Intermediate | Products | Reference |

|---|---|---|---|---|

| One-Electron Oxidation | Peroxidases, H₂O₂ | Nitroxyl Free Radical | This compound and N-Acetoxy-N-2-fluorenylacetamide | nih.govnih.govaacrjournals.org |

| Halide-Dependent Oxidative Cleavage | Peroxidases, H₂O₂, Halide ions (Cl⁻, Br⁻) | Not specified | This compound and Acyl moiety | nih.govnih.govnih.gov |

Derivation from 2-Nitrofluorene and 2-Aminofluorene (B1664046) Precursors

This compound can also be derived from the precursors 2-nitrofluorene (2-NO2F) and 2-aminofluorene (2-AF). The metabolism of 2-nitrofluorene primarily involves its reduction to 2-aminofluorene. iarc.frnih.gov While liver homogenates under certain anaerobic conditions did not reduce 2-nitrofluorene, they readily reduced this compound and N-hydroxy-2-aminofluorene to 2-aminofluorene. aacrjournals.org The in vivo metabolism of 2-nitrofluorene in rats and dogs leads to the excretion of metabolites such as 2-aminofluorene and its acylated derivatives, indicating that the initial reduction of the nitro group is a key step. nih.gov

The primary aromatic amine, 2-aminofluorene, is a more direct precursor. The chloroperoxidase/H₂O₂ system can metabolize 2-AF to yield primarily this compound. researchgate.net Photochemical oxidation of 2-aminofluorene is another pathway that results in the formation of this compound and 2-nitrofluorene. nih.govnih.govoup.com The metabolism of 2-aminofluorene by prostaglandin (B15479496) endoperoxide synthetase is extremely rapid and can lead to 2-nitrofluorene, with this compound being a highly reactive intermediate. researchgate.net

| Precursor | Transformation Pathway | Key Enzymes/Conditions | Primary Product(s) | Reference |

|---|---|---|---|---|

| 2-Aminofluorene (2-AF) | Enzymatic Oxidation | Chloroperoxidase/H₂O₂ | This compound | researchgate.net |

| 2-Aminofluorene (2-AF) | Photochemical Oxidation | Near Ultraviolet (UVA) Light | This compound, 2-Nitrofluorene | nih.govnih.gov |

| 2-Nitrofluorene (2-NO2F) | In vivo metabolism | Intestinal Bacteria, Nitroreductases | 2-Aminofluorene (which can be further metabolized) | iarc.frnih.gov |

Role of Specific Enzyme Systems in Biosynthesis (e.g., Peroxidases, Cytochrome P450)

Specific enzyme systems are crucial for the biosynthesis of this compound from its various precursors.

Peroxidases : These enzymes play a central role in the oxidation of both N-arylhydroxamic acids and aromatic amines.

Myeloperoxidase (MPO) , found in neutrophils, catalyzes the oxidation of N-OH-2-FAA in the presence of H₂O₂ and halide ions. nih.govnih.govoup.com This reaction can proceed through both one-electron oxidation and halide-dependent cleavage to form 2-NOF. nih.govnih.gov

Lactoperoxidase , when catalyzing the metabolism of N-OH-2-FAA, can also utilize both one-electron oxidation and a bromide-dependent pathway to produce 2-NOF. nih.govaacrjournals.org

Horseradish peroxidase (HRP) , in the presence of H₂O₂, mediates the conversion of N-OH-2-FAA to this compound and N-acetoxy-N-acetyl-2-aminofluorene. aacrjournals.orgwikigenes.orgcapes.gov.br The HRP/H₂O₂ system also metabolizes 2-aminofluorene, though the products are primarily 2-nitrofluorene and azofluorene. researchgate.net

Cytochrome P450 (CYP) : This superfamily of enzymes is fundamental to the initial metabolism of parent compounds like 2-acetylaminofluorene (2-AAF) and 2-aminofluorene (2-AF). wikipedia.org CYP enzymes catalyze the N-hydroxylation of 2-AAF to form N-OH-2-FAA, which is the direct substrate for peroxidases to produce 2-NOF. wikipedia.org Human CYP1A1, in particular, has been identified in the metabolic activation of 2-nitrofluorene. dbcls.jp Cytochrome P450 enzymes are also involved in the activation of 2-aminofluorene to its toxic N-hydroxy product, which can be further metabolized to this compound. researchgate.net

Molecular Reactions and Interactions of 2 Nitrosofluorene

Reactions with Nucleophilic Biomolecules

The electrophilic nature of 2-nitrosofluorene and its related metabolites drives its interaction with nucleophilic biomolecules, leading to the formation of covalent adducts with DNA and proteins. at.uavanderbilt.edu

The interaction of this compound metabolites with DNA is a critical event that can initiate mutagenesis. This process involves the formation of stable covalent bonds, known as adducts, with the DNA bases. nih.govwikipedia.org

The metabolic reduction of this compound yields N-hydroxy-2-aminofluorene. researchgate.netresearchgate.net This hydroxylamine (B1172632) can be further activated, for instance through enzymatic esterification, to form a highly reactive arylnitrenium ion. vanderbilt.eduresearchgate.net This electrophilic intermediate readily attacks nucleophilic sites on DNA bases, with guanine (B1146940) being a primary target. wikipedia.orgpnas.org

The most nucleophilic sites on guanine are the C8 and N7 atoms in the imidazole (B134444) ring and the exocyclic N2 amino group. wikipedia.orgpnas.org The reaction of the arylnitrenium ion derived from the fluorene (B118485) structure at these sites leads to the formation of several distinct deoxyguanosine adducts. The major adducts characterized from the metabolism of related parent compounds like 2-aminofluorene (B1664046) (AF) and 2-acetylaminofluorene (B57845) (AAF) are N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) and C3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF). nih.govnih.gov The dG-C8-AF adduct is often the most prevalent one found in vivo after administration of AAF or its precursor, 2-nitrofluorene (B1194847). nih.gov

While initial attack may occur at the N7 position, evidence suggests a subsequent rearrangement to the more stable C8 adduct. pnas.org The formation of these bulky adducts distorts the DNA helix, which is a crucial first step in their mutagenic and carcinogenic effects. vanderbilt.edunih.gov

Table 1: Major Deoxyguanosine Adducts Formed from this compound Metabolites

| Adduct Name | Abbreviation | Site of Attachment on Guanine | Parent Compound(s) |

| N-(deoxyguanosin-8-yl)-2-aminofluorene | dG-C8-AF | C8 | 2-Aminofluorene, 2-Acetylaminofluorene, 2-Nitrofluorene |

| C3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene | dG-N2-AAF | N2 | 2-Nitrofluorene |

| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene | dG-C8-AAF | C8 | 2-Acetylaminofluorene |

Studies on 2-nitrofluorene (NF), which is metabolized to this compound, provide insight into the kinetics and persistence of the resulting DNA adducts. Following administration of NF to rats, four major DNA adducts were identified in tissues like the liver and kidney, including those co-migrating with synthetic dG-C8-AF and dG-N2-AAF standards. nih.gov

The formation and removal of these adducts exhibit different kinetics. nih.gov For instance, after 10 days of feeding NF, the dG-C8-AF adduct was found at high levels in the forestomach, while other adducts were undetectable. nih.gov However, after a prolonged period of 11 months, two other adducts (designated A and B) constituted over 80% of the total NF-DNA adducts in the liver, indicating a shift in the adduct profile over time. nih.gov

Crucially, these adducts demonstrate significant persistence. Even after 11 months on a basal diet following the cessation of NF administration, three of the four major adducts were still detectable in the rat liver. nih.gov This long-term persistence of DNA lesions is a key factor that may contribute to the initiation of tumor formation. nih.govnih.gov

Table 2: Persistence of 2-Nitrofluorene-Induced DNA Adducts in Rat Liver

| Adduct Type | Detectability after 10 Days Feeding | Relative Abundance after 11 Months Feeding | Persistence after 11 Months Withdrawal |

| Adduct A | Undetectable in forestomach | Major component (>80% with Adduct B) | Detectable |

| Adduct B | Not specified | Major component (>80% with Adduct A) | Detectable |

| Adduct C (dG-N2-AAF) | Undetectable in forestomach | Minor component | Not specified |

| Adduct D (dG-C8-AF) | High level in forestomach | Minor component | Detectable |

Data sourced from a study on 2-nitrofluorene, a metabolic precursor to this compound. nih.gov

In addition to reacting with DNA, this compound and its metabolites can form covalent adducts with proteins. This occurs through reactions with nucleophilic amino acid residues within the protein structure. at.uachinayyhg.com

Nitrosoaromatic compounds are known to be reactive towards biomolecules containing sulfur atoms, such as the tripeptide glutathione (B108866) and proteins containing cysteine residues. at.uachinayyhg.com The sulfhydryl (thiol) group of a cysteine residue is a potent nucleophile, particularly in its deprotonated thiolate form, and is a common target for covalent modification. mdpi.comfrontiersin.orgnih.gov

The reaction mechanism involves the nucleophilic attack of the sulfur atom on the nitrogen of the nitroso group. at.uachinayyhg.com This leads to the formation of an unstable intermediate that can rearrange to a more stable N-hydroxy-sulfonamide (sulfinamide) adduct. chinayyhg.com The formation of glutathione conjugates from this compound has been identified, confirming this pathway. chinayyhg.com Given that the reactive sulfhydryl group of cysteine is often located in the active sites of enzymes, this covalent binding can have significant functional consequences. frontiersin.org

The formation of protein adducts by this compound can significantly alter protein structure and function, leading to toxic effects. mdpi.comnih.govmdpi.com

One major consequence is the impairment of cellular energy metabolism. Research has shown that this compound inhibits mitochondrial respiration and oxidative phosphorylation. nih.gov It specifically interacts with the NADH:ubiquinone oxidoreductase (complex I) of the electron transport chain. nih.gov This interaction establishes an alternative, uncoupled pathway for electron transport, which dissipates the energy that would normally be used for ATP synthesis. nih.gov While the study noted that covalent binding to sulfhydryl groups might not be the sole explanation for this inhibition, it is considered a contributing factor. nih.gov

Furthermore, the covalent modification of proteins can lead to denaturation and loss of biological activity, especially if the modified residue, like cysteine, is critical for catalytic function or structural integrity. mdpi.com Protein adducts can also serve as biomarkers of exposure, as their levels can be proportional to the extent of DNA binding, providing a surrogate measure of the biologically effective dose of a carcinogen. nih.gov

General Mechanisms of Nucleophilic Addition to the Nitroso Group

The nitroso group (-N=O) of this compound is an electrophilic center, making it susceptible to attack by nucleophiles. This reaction, known as nucleophilic addition, is a fundamental process in organic chemistry where an electron-rich nucleophile donates an electron pair to an electron-deficient atom to form a new covalent bond. numberanalytics.comwikipedia.org

The general mechanism of nucleophilic addition to the nitroso group of this compound can be described in the following steps:

Nucleophilic Attack: A nucleophile (:Nu⁻) attacks the partially positive nitrogen atom of the nitroso group. Simultaneously, the π electrons of the N=O double bond move to the oxygen atom, which is more electronegative. pressbooks.publibretexts.org

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate. In this intermediate, the nitrogen atom is bonded to the fluorene ring, the oxygen atom (which now carries a negative charge), and the incoming nucleophile. pressbooks.pubmasterorganicchemistry.com

Protonation or Rearrangement: The subsequent steps can vary depending on the nature of the nucleophile and the reaction conditions.

Protonation: The negatively charged oxygen atom can be protonated by a proton source (like an acid) in the reaction mixture to form a hydroxylamine derivative. pressbooks.publibretexts.org

Rearrangement: In some cases, the intermediate may undergo rearrangement to form a more stable product.

This reactivity is central to many of the biological interactions of this compound, as cellular nucleophiles such as glutathione can react with the nitroso group.

Redox Cycling and Reactive Oxygen Species Generation

Redox cycling is a process where a compound repeatedly accepts and donates electrons, leading to the transfer of electrons to molecular oxygen and the subsequent generation of reactive oxygen species (ROS). This compound is known to undergo redox cycling, which is a significant contributor to its cellular toxicity. nih.govresearchgate.netnih.gov

The process begins with the one-electron reduction of this compound to its nitroso anion radical. This radical can then transfer an electron to molecular oxygen (O₂) to regenerate the parent this compound and produce a superoxide (B77818) anion radical (O₂⁻•). This cycle can repeat, leading to the continuous production of superoxide radicals. nih.gov Superoxide radicals can then be converted to other more reactive ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), which can cause significant damage to cellular components. nih.govyoutube.com

Interactions with Mitochondrial Electron Transport Chain (Complex I)

Mitochondria, specifically the electron transport chain (ETC), are a primary site for the redox cycling of this compound. nih.govwikigenes.org The ETC is a series of protein complexes (Complex I-IV) embedded in the inner mitochondrial membrane that transfer electrons from electron donors like NADH and FADH₂ to molecular oxygen, a process coupled with the generation of ATP. khanacademy.orgwikipedia.org

This compound has been shown to interact with Complex I (NADH:ubiquinone oxidoreductase) of the ETC. nih.govnih.gov It can accept electrons from components of Complex I, thereby diverting the normal electron flow. nih.gov This interaction leads to the reduction of this compound, initiating the redox cycle. The reduced form of this compound can then react with molecular oxygen to produce superoxide radicals, contributing to oxidative stress within the mitochondria. nih.gov This process is rotenone-insensitive, indicating that this compound accepts electrons at a point in Complex I after the rotenone (B1679576) binding site. nih.gov

Mechanisms of Impairment of Oxidative Phosphorylation and ATP Production

The redox cycling of this compound and its interaction with the mitochondrial ETC lead to the impairment of oxidative phosphorylation and a decrease in ATP production. nih.govnih.gov Oxidative phosphorylation is the metabolic pathway that uses energy released by the oxidation of nutrients to produce ATP. wikipedia.orgmsdmanuals.com

The impairment occurs through several mechanisms:

Diversion of Electrons: By accepting electrons from the ETC, this compound creates an alternative, non-productive pathway for electron transport. nih.gov This "short-circuiting" of the ETC reduces the number of electrons reaching the later complexes and ultimately molecular oxygen, which is necessary for the efficient pumping of protons across the inner mitochondrial membrane.

Uncoupling of Electron Transport and ATP Synthesis: The electron flow induced by this compound is largely uncoupled from ATP synthesis. nih.gov This means that while oxygen is consumed, the energy released is not effectively used to generate the proton gradient required by ATP synthase to produce ATP. nih.gov This leads to a decrease in the P/O ratio, which is a measure of the efficiency of oxidative phosphorylation. nih.gov

Inhibition of Electron Flow: At higher concentrations, this compound can inhibit the electron flow through the respiratory chain for both NADH- and succinate-dependent oxidation. nih.gov

Oxidative Damage: The generation of ROS through redox cycling can damage mitochondrial components, including proteins, lipids, and mitochondrial DNA (mtDNA). nih.govmdpi.com This damage can further compromise the function of the ETC and other mitochondrial processes, leading to a vicious cycle of oxidative stress and mitochondrial dysfunction, ultimately reducing ATP production. nih.gov

Reductive Metabolism Pathways of this compound

This compound can be metabolized through reductive pathways, both enzymatically and non-enzymatically, leading to the formation of other derivatives.

Enzymatic Reduction to N-Hydroxy-2-Aminofluorene and 2-Aminofluorene (e.g., by Alcohol Dehydrogenase, Liver Homogenates)

Various enzymes can catalyze the reduction of this compound. Liver homogenates have been shown to readily reduce this compound to 2-aminofluorene. aacrjournals.org This reduction is a critical step in the metabolic activation and detoxification of this compound.

One specific enzyme identified as capable of reducing this compound is horse liver alcohol dehydrogenase (HLADH). nih.gov In this reaction, this compound acts as a substrate analogue for aldehydes. The direct product of this enzymatic reduction is N-hydroxy-2-aminofluorene. nih.gov This intermediate can then undergo further reduction to form the more stable 2-aminofluorene. nih.gov The reaction is inhibited by pyrazole, which suggests the involvement of the active-site zinc ion of the enzyme acting as a Lewis acid catalyst. nih.gov

The metabolism of 2-aminofluorene by cytochrome P-450 dependent monooxygenase systems can also produce this compound and N-hydroxy-2-aminofluorene. nih.gov

Non-Enzymatic Reductions (e.g., by Reduced Glutathione)

This compound can also be reduced non-enzymatically by cellular components, most notably reduced glutathione (GSH). aacrjournals.org Glutathione is a tripeptide that plays a crucial role in cellular antioxidant defense systems. researchgate.netejgm.co.uk

The reaction between this compound and GSH occurs at physiological pH and results in the formation of a water-soluble product. aacrjournals.org This reaction can proceed in both air and nitrogen atmospheres. aacrjournals.org The resulting conjugate can then be further processed. For instance, incubation of this product with liver homogenate or treatment with acid or alkali under a nitrogen atmosphere can yield 2-aminofluorene. aacrjournals.org This non-enzymatic reduction by glutathione represents an important detoxification pathway, as it converts the reactive nitroso compound into a more water-soluble and potentially less harmful conjugate that can be more easily eliminated from the cell.

Photochemical Reactivity and Transformation Mechanisms

The photochemical behavior of this compound is governed by the electronic properties of the nitroso (-NO) group attached to the fluorene aromatic system. The electronic structure of the nitroso moiety, which allows for n → π* and π → π* electronic transitions upon absorption of light, is central to its pronounced photochemical reactivity. at.ua This reactivity leads to a variety of photophysical processes and chemical transformations, including photodegradation and the formation of highly reactive radical species. at.uanih.govaip.org

Photophysical Processes (e.g., Intersystem Crossing, Internal Conversion)

While specific experimental photophysical data for this compound is not extensively detailed in the literature, its behavior can be inferred from studies on simpler aromatic C-nitroso compounds, such as nitrosobenzene (B162901). Upon absorption of ultraviolet or visible light, the molecule is promoted to an electronically excited state.

Theoretical studies on nitrosobenzene suggest a complex cascade of events following photoexcitation. mdpi.com After initial excitation to a higher singlet state (Sn), the molecule is thought to undergo very rapid, non-radiative internal conversion (IC) to the lowest excited singlet state (S1). mdpi.com This is consistent with the general observation that fluorescence from upper excited states (Sn where n ≥ 2) is typically not observed for this class of compounds. mdpi.com

From the S1 state, the molecule faces several competing decay pathways:

Internal Conversion (IC) to S0: The molecule can return to the ground state (S0) non-radiatively.

Intersystem Crossing (ISC): The molecule can transition from the singlet (S1) state to a triplet (Tn) state. Theoretical models for nitrosobenzene indicate the existence of a triplet route for photodissociation, involving complex pathways with conical intersections that facilitate intersystem crossing. mdpi.com

Photochemical Reaction: The excited state can undergo chemical transformation, most notably the cleavage of the carbon-nitrogen bond. at.ua Experiments suggest that for nitrosobenzene, this dissociation into radicals primarily occurs via an excited singlet state. at.ua

A key photophysical phenomenon observed in many C-nitroso compounds is the photochromism related to their monomer-dimer equilibrium. at.ua In the solid state or in concentrated solutions, many aromatic nitroso compounds exist as colorless or yellowish dimers (azodioxides). at.uarsc.org Upon irradiation with UV light, these dimers can undergo photodissociation to yield the intensely blue or green colored monomeric form. at.uarsc.org This process is often reversible upon warming.

Table 1: General Photophysical Processes in Aromatic Nitroso Compounds

| Process | Description | State Transition | Relevance to this compound |

|---|---|---|---|

| Photoexcitation | Absorption of a photon promotes the molecule to an excited singlet state. | S0 + hν → Sn | Initiates all subsequent photochemical and photophysical events. |

| Internal Conversion (IC) | Non-radiative decay between states of the same spin multiplicity. | Sn → S1; S1 → S0 | A primary deactivation pathway, rapid from higher excited states. mdpi.com |

| Intersystem Crossing (ISC) | Non-radiative decay between states of different spin multiplicity. | S1 → Tn | Provides a pathway to the triplet state, which can also be reactive. mdpi.com |

| Dimer Photodissociation | Cleavage of the N-N bond in the dimer form to produce two monomers. | Dimer + hν → 2 Monomers | A known photochromic reaction for aromatic nitroso compounds. at.uarsc.org |

Photodegradation Pathways and Radical Formation

The principal photochemical reaction of this compound, like other C-nitroso aromatics, is the homolytic cleavage of the relatively weak carbon-nitrogen (C–N) bond upon electronic excitation. at.uaresearchgate.net This photodissociation event is the primary step in its photodegradation and results in the formation of two radical species: a 2-fluorenyl radical and a nitric oxide (NO•) radical. at.ua The energy required for this bond cleavage in the parent compound, nitrosobenzene, corresponds to light with a wavelength shorter than approximately 500 nm. at.ua

Primary Photodegradation Step: C₁₃H₉NO + hν → [C₁₃H₉]• + NO• (this compound → 2-Fluorenyl radical + Nitric oxide radical)

Following this initial step, the highly reactive radicals can engage in a variety of secondary reactions, leading to a complex mixture of photoproducts. This is evidenced by studies on the UVA irradiation of 2-aminofluorene, where this compound is a known photo-labile intermediate. nih.gov Continued irradiation of the solution leads to the decay of this compound and the appearance of numerous other compounds. nih.gov

Key subsequent photodegradation pathways include:

Formation of 2-Nitrofluorene: The 2-fluorenyl radical can react with other species in the solution, likely involving oxygen and the nitric oxide radical, to form the more stable 2-nitrofluorene. The conversion of this compound to 2-nitrofluorene has been observed kinetically in photo-irradiated solutions. nih.gov

Formation of Nitroxide Radicals: The initially formed 2-fluorenyl radical can attack another molecule of this compound to produce a diarylnitroxide radical, a pathway observed for nitrosobenzene. at.ua

Ring Oxidation: Under photo-oxidative conditions, further degradation can occur on the fluorene ring system itself. For instance, 2-nitrofluoren-9-one has been identified as a subsequent mutagenic photoproduct formed upon prolonged irradiation of solutions containing this compound.

Prolonged exposure to UVA light ultimately leads to the destruction of the initial compounds and the formation of a complex mixture of over 30 different photoproducts, indicating that multiple degradation pathways are active. nih.gov

Table 2: Key Photodegradation Reactions and Products of this compound

| Reaction Pathway | Description | Key Reactants | Major Products |

|---|---|---|---|

| Primary Photodissociation | Homolytic cleavage of the C-N bond upon photoexcitation. at.uaresearchgate.net | This compound | 2-Fluorenyl radical, Nitric oxide radical |

| Nitro Formation | Subsequent reaction of radicals, likely involving oxygen. nih.gov | 2-Fluorenyl radical, NO•, O₂ | 2-Nitrofluorene |

| Ketone Formation | Further photo-oxidation of the fluorene ring. | 2-Nitrofluorene/Intermediates | 2-Nitrofluoren-9-one |

| Radical Trapping | Reaction of an aryl radical with a parent nitroso molecule. at.ua | 2-Fluorenyl radical, this compound | Diaryl-type nitroxide radicals |

Mechanistic Studies of 2 Nitrosofluorene Induced Biological Processes

Molecular Basis of Genotoxicity and Mutagenesis

The genotoxic and mutagenic potential of 2-Nitrosofluorene is a significant area of research, focusing on its direct interactions with DNA and its ability to induce alterations at the chromosomal and gene levels.

DNA Damage and Repair Mechanisms

This compound, like other nitroarenes and their metabolites, can interact with DNA, forming adducts that can lead to DNA damage. Studies indicate that this compound can be formed from the metabolic activation of 2-acetylaminofluorene (B57845) (2-AAF) and 2-aminofluorene (B1664046) (2-AF) researchgate.netcdnsciencepub.comnih.govpsu.eduresearchgate.netoup.comresearchgate.net. The formation of DNA adducts, such as dG-C8-AF (deoxyguanosin-8-yl-aminofluorene), has been observed following exposure to these compounds nih.govpsu.edu. These adducts can interfere with DNA replication and transcription, potentially leading to mutations if not efficiently repaired.

Chromosomal Aberrations and Gene Mutations Induction

Exposure to genotoxic agents like this compound can result in chromosomal aberrations and gene mutations. Chromosomal aberrations involve structural or numerical changes in chromosomes, such as breaks, deletions, or translocations slideshare.netnasa.govnih.gov. Gene mutations, on the other hand, are alterations in the DNA sequence of individual genes slideshare.net.

Research has shown that this compound can contribute to mutagenicity. For instance, exposure to sunlight or UV light can transform 2-aminofluorene into N-oxidized mutagens, with this compound identified as a minor component with mutagenic properties nih.gov. While specific studies detailing the direct induction of chromosomal aberrations by this compound are limited in the provided search results, its known ability to form DNA adducts strongly suggests a potential for clastogenic (chromosome-breaking) or mutagenic effects, aligning with its classification as a genotoxic agent ontosight.ainumberanalytics.com.

Role of Intestinal Microflora in DNA Adduct Enhancement

The intestinal microflora plays a significant role in the metabolic activation and subsequent DNA adduct formation of nitroarenes and arylamines, including precursors to this compound. Studies have demonstrated that the presence of intestinal microflora enhances the formation of DNA adducts in various tissues following oral administration of 2-nitrofluorene (B1194847) (2-NF) and 2-acetylaminofluorene (2-AAF) nih.govpsu.edunih.govnih.gov.

Specifically, the intestinal microflora can reduce the nitro group of 2-NF to an amine, which is then further metabolized. This microbial activity facilitates the enterohepatic recirculation of these compounds and their reactive intermediates, leading to increased levels of DNA adducts in tissues like the liver, kidney, lung, and heart nih.govpsu.edunih.gov. Germ-free rats, lacking this microflora, exhibit lower DNA adduct levels compared to conventional rats, underscoring the critical contribution of gut bacteria in amplifying the genotoxic potential of these compounds nih.govpsu.edunih.gov.

Mechanistic Insights into Carcinogenesis Initiation

This compound is implicated in the initiation of carcinogenesis through its chemical reactivity and metabolic activation pathways.

Covalent Binding to Macromolecules and Electrophilic Nature

A key mechanism by which this compound exerts its biological effects is through covalent binding to cellular macromolecules, including DNA and proteins. This binding is facilitated by its electrophilic nature. Nitroso compounds, in general, are reactive species that can readily interact with nucleophilic sites on biomolecules ontosight.aiat.ua.

Research indicates that this compound can form covalent adducts with DNA and lipids cdnsciencepub.comontosight.aiat.ua. For example, it has been shown to add covalently to cholesterol, forming a nitroxyl (B88944) free radical adduct cdnsciencepub.com. The electrophilic character of this compound allows it to react with cellular components, potentially disrupting their function and initiating cellular damage that can lead to cancer ontosight.aiat.ua.

Role of Metabolic Activation in Carcinogenic Pathways

Metabolic activation is crucial for the carcinogenic activity of many xenobiotics, including this compound and its precursors. This compound itself can be formed through the metabolic activation of 2-aminofluorene (2-AF) and 2-acetylaminofluorene (2-AAF) researchgate.netcdnsciencepub.comnih.govpsu.eduresearchgate.netoup.comresearchgate.net. For instance, prostaglandin (B15479496) endoperoxide synthetase can metabolize 2-AF to electrophilic intermediates, which can be further oxidized to 2-nitrofluorene and this compound researchgate.net. Similarly, horseradish peroxidase in the presence of hydrogen peroxide can convert N-hydroxy-2-acetylaminofluorene (N-OH-AAF) to this compound cdnsciencepub.comresearchgate.net.

Once formed, this compound can act as a redox cycler, particularly in mitochondria, where it can induce the mitochondrial permeability transition pore (PTP) and impair respiration and oxidative phosphorylation oup.comresearchgate.netresearchgate.net. This mitochondrial dysfunction is implicated in the early stages of carcinogenesis. The ability of this compound to interact with and damage cellular components, particularly DNA and mitochondria, highlights its role as an initiator in carcinogenic processes.

Advanced Analytical and Computational Methodologies in 2 Nitrosofluorene Research

Spectroscopic and Chromatographic Techniques for Metabolite and Adduct Analysis

The analysis of 2-NOF and its derivatives, including metabolites and DNA adducts, relies heavily on a combination of high-resolution separation and sensitive detection methods. Spectroscopic and chromatographic techniques are central to identifying and quantifying these species in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of 2-NOF and its related compounds. nih.gov Various HPLC methods have been developed to resolve complex mixtures containing 2-NOF, its precursors like N-hydroxy-2-aminofluorene (N-OH-AF), and its downstream metabolites and adducts. wikigenes.orgpsu.edu

Reverse-phase HPLC is commonly employed, often using columns like LiChrospher RP-select B or LiChrospher RP-C18, to separate these compounds based on their hydrophobicity. oup.comresearchgate.net Gradient elution systems, for instance, a concave gradient of acetonitrile (B52724) and water, have proven effective in resolving arylhydroxamic acids from their corresponding arylamides and nitroso derivatives. psu.edu The detection of these separated compounds is typically achieved using UV-Vis detectors, with specific wavelengths like 254 nm, 287 nm, or 313 nm being monitored depending on the absorbance characteristics of the analytes. psu.eduoup.com

A significant application of HPLC is in the analysis of DNA adducts formed from 2-NOF. For instance, a method for analyzing ³²P-postlabelled DNA adducts using reverse-phase HPLC with on-line radiometric detection has been developed. nih.gov This method allows for the direct injection of the labeling mixture and provides rapid analysis times (30-60 minutes) compared to traditional thin-layer chromatography (TLC). nih.gov The use of high salt concentrations in the eluent helps to reduce background noise and improve peak shape. nih.gov

Interactive Table: HPLC Methods for 2-Nitrosofluorene and Related Compounds

| Compound/Analyte | HPLC Column | Mobile Phase/Eluent | Detection Method | Reference |

| This compound and other oxidation products of N-OH-2-FBA | Not Specified | Not Specified | UV Detection | nih.gov |

| This compound and 2,2'-azoxybisfluorene | Not Specified | Not Specified | UV-Vis Spectroscopy | wikigenes.org |

| 2-Aminofluorene (B1664046) (from hydrolyzed hemoglobin adducts) | LiChrospher 60 RP-select B, 5 µm | Sodium phosphate (B84403) buffer (0.02 M, pH 5.4) with acetonitrile (5%) and methanol (B129727) (50%) | UV at 287 nm | oup.com |

| N-OH-AAF and its metabolites (including 2-NOF) | Not Specified | Concave gradient of 30% acetonitrile-70% H₂O to 100% acetonitrile | UV at 254 nm or 313 nm | psu.edu |

| ³²P-postlabelled DNA adducts | Reverse Phase | High salt concentration eluent | On-line ³²P detection | nih.gov |

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for the definitive structural identification of 2-NOF metabolites and adducts. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the mass-analyzing capabilities of MS. nih.gov This technique has been successfully used to characterize 2-nitrofluorene (B1194847), its metabolites, and related compounds, allowing for the determination of hydroxyl group positions in various derivatives. nih.gov Fast atom bombardment (FAB) mass spectrometry has been instrumental in identifying glutathione (B108866) conjugates of 2-NOF, such as N-(glutathion-S-yl)-2-aminofluorene S-oxide and N-(glutathion-S-yl)-2-aminofluorene. nih.gov

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, which is crucial for unambiguous structure determination. nih.gov High-resolution NMR (e.g., 500 MHz) has been used to establish the structures of glutathione conjugates of 2-NOF. nih.gov Advanced NMR techniques, including 1D and 2D NOESY, COSY, HSQC, and HMBC, are powerful methods for elucidating the complex structures of adducts and differentiating between isomers. sfu.casapub.orghyphadiscovery.comnih.gov For example, ¹H NMR was used to characterize the adduct formed between 2-fluorenyl and C⁸,N⁹-dimethylguanine. pnas.org

Interactive Table: Spectroscopic Data for this compound-Related Adducts

| Adduct | Analytical Technique | Key Findings | Reference |

| N-(glutathion-S-yl)-2-aminofluorene S-oxide (GS-AFI) | NMR (500 MHz), FAB-MS, IR | Established the N-S linkage and overall structure. | nih.gov |

| N-(glutathion-S-yl)-2-aminofluorene (GS-AFII) | NMR (500 MHz), FAB-MS, IR | Confirmed the structure as a glutathionyl derivative of 2-aminofluorene. | nih.gov |

| C⁸,N⁹-dimethylguanine-AF adduct | ¹H NMR, Thermospray+ MS | Provided detailed chemical shifts and mass-to-charge ratio confirming the structure. | pnas.org |

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules and elucidating reaction mechanisms. sci-hub.se In the context of 2-NOF research, stable isotopes such as deuterium (B1214612) (²H or D), ¹³C, and ¹⁵N can be incorporated into precursor molecules. thermofisher.com

The use of deuterated compounds, for example, 2-nitrofluorene-d9, allows researchers to follow the pathways of metabolic transformation using mass spectrometry. nist.gov The mass shift introduced by the heavy isotopes makes it possible to distinguish metabolites from the endogenous background. thermofisher.com Deuterium labeling, particularly with heavy water (D₂O), can be used to study protein turnover kinetics in response to exposure to compounds like 2-NOF. biorxiv.org Dual-isotope labeling methods can further enhance the ability to track the metabolic fate of compounds and their incorporation into various biomolecules. chromatographyonline.com While not specifically detailed for 2-NOF in the provided results, the principles of isotopic labeling are broadly applicable to studying its metabolism and interactions. princeton.edu

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide invaluable insights into the electronic structure, reactivity, and interactions of this compound at an atomic level, complementing experimental findings.

Quantum mechanical (QM) methods, such as density functional theory (DFT), are used to study the electronic structure and energetics of molecules and to elucidate reaction mechanisms. sumitomo-chem.co.jprsc.org These calculations can predict the reactivity of different sites on the 2-NOF molecule and the transition states involved in its reactions with biomolecules. numberanalytics.com For example, QM approaches can be used to model the one-electron oxidation of N-hydroxy compounds, which is a key step in the formation of reactive intermediates like 2-NOF. nih.gov

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of 2-NOF and its adducts within a biological environment, such as in the presence of DNA or proteins. biomolecular-modeling.comnih.gov MD simulations can reveal how a DNA adduct, for instance, alters the local and global conformation of the DNA double helix. researchgate.net These simulations can model the interactions of the adducted DNA with explicit solvent and ions, providing a more realistic picture of its behavior in a cellular context. aps.org By simulating the system over time, researchers can observe conformational changes and predict the stability of different adduct conformations. mdpi.com

Computational models are used to predict the reactivity of 2-NOF and the mechanisms of its interaction with biomolecules like DNA and proteins. science.gov The formation of hemoglobin adducts, for example, can be understood by modeling the reaction of this compound with the sulfhydryl group of cysteine residues. oup.com

Molecular modeling can be used to investigate the conformational preferences of DNA duplexes containing 2-NOF-derived adducts. researchgate.net These studies can help to explain the structural basis for the mutagenic outcomes of these lesions. For instance, computational work on related aromatic amine adducts has shown that the stability of different conformations (e.g., 'major groove' vs. 'stacked') depends on the sequence context and can influence the likelihood of deletion mutations. researchgate.net By calculating binding free energies, these models can predict the stability of the complex between the carcinogen-modified DNA and other molecules, providing insights into the mechanisms of DNA repair or mutagenesis. nih.gov

In Silico Approaches for Mechanistic Classification of Compounds

In the realm of chemical toxicology and drug discovery, in silico methodologies have become indispensable for the rapid evaluation of a compound's potential hazards and for elucidating its mechanism of action. mdpi.com These computational approaches, which range from rule-based systems to complex machine learning models, offer a predictive framework to classify compounds based on their structural features and physicochemical properties. mdpi.comnih.gov For this compound (2-NOF), a metabolite of the carcinogen 2-acetylaminofluorene (B57845), these tools are critical for understanding and predicting its toxicological profile, particularly its established mutagenicity. science.govresearchgate.netresearchgate.net

The mechanistic classification of a chemical involves identifying the specific molecular initiating event (MIE) that triggers a cascade of biological effects. For genotoxic compounds like 2-NOF, the primary MIE is often the formation of a covalent bond with DNA, leading to mutations. ontosight.airesearchgate.net In silico models are designed to identify the structural motifs and electronic properties that enable such interactions, thereby classifying the compound into a mechanistic domain.

Several key in silico approaches are employed for the mechanistic classification of compounds like this compound:

Structural Alerts (SAs): This method involves the identification of specific molecular substructures or functional groups that are statistically associated with a particular toxicological endpoint. europa.eufrontiersin.org The aromatic nitroso group present in this compound is a well-recognized structural alert for mutagenicity. researchgate.net Computational systems like Toxtree and SApredictor screen chemical structures against a database of known alerts to provide a rapid hazard identification. frontiersin.org The presence of this alert in 2-NOF immediately classifies it as a compound with a high potential for mutagenicity, warranting further investigation into its reactivity with biological nucleophiles like DNA. researchgate.netfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate a compound's chemical structure, encoded by numerical descriptors, with its biological activity. nih.govnih.gov For nitroaromatic compounds, QSAR models have been successfully developed to predict mutagenicity. nih.govnih.govresearchgate.net These models often use quantum chemical descriptors, such as the energy of the lowest unoccupied molecular orbital (E-LUMO), which indicates a molecule's ability to accept electrons and participate in reactions. A low E-LUMO value for 2-NOF would predict high reactivity, consistent with its mutagenic potential. By building models from datasets of similar nitroaromatic compounds, the mutagenic potency of 2-NOF can be quantitatively estimated, classifying its level of hazard. science.govosti.govmdpi.com

Molecular Docking: This computational technique simulates the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or a DNA sequence. iipseries.org For this compound, docking studies can be used to model how the molecule intercalates into the DNA helix and positions itself for covalent bond formation—the key event in its mechanism of action. researchgate.netbiointerfaceresearch.comescholarship.org By calculating the binding energy and analyzing the specific interactions (e.g., hydrogen bonds, van der Waals forces, π-stacking), molecular docking provides a detailed, three-dimensional view of the MIE. biointerfaceresearch.comnih.gov This helps to classify 2-NOF not just as a DNA-reactive agent, but also to hypothesize about the specific type of DNA adducts it is likely to form.

These in silico approaches provide a powerful, multi-faceted strategy for the mechanistic classification of this compound. They enable researchers to move from a general hazard identification based on structural alerts to a quantitative prediction of potency via QSAR, and finally to a detailed mechanistic hypothesis through molecular docking.

Table 1: Summary of In Silico Methodologies for Mechanistic Classification of this compound

| Methodology | Principle | Application to this compound | Mechanistic Insight |

|---|---|---|---|

| Structural Alerts (SAs) | Identifies predefined chemical fragments associated with toxicity. europa.eu | The aromatic nitroso group is a known alert for mutagenicity. researchgate.net | Classifies 2-NOF as a potential mutagen requiring further assessment. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates molecular descriptors (e.g., E-LUMO, logP) with biological activity (e.g., mutagenic potency). nih.gov | Predicts the degree of mutagenicity based on models trained with other nitroaromatic compounds. nih.govresearchgate.net | Quantifies the toxic potential and helps prioritize 2-NOF relative to other similar compounds. |

| Molecular Docking | Simulates the binding of a ligand to a biological macromolecule to predict binding affinity and conformation. iipseries.org | Models the non-covalent and covalent interactions between 2-NOF and DNA base pairs. researchgate.netbiointerfaceresearch.com | Elucidates the specific molecular interactions that initiate DNA damage, supporting its classification as a DNA-reactive mutagen. |

Table 2: Representative QSAR Data for Mutagenicity Classification of Aromatic Compounds

| Compound | Molecular Weight (g/mol) | LogP | E-LUMO (eV) | Structural Alert Present | Predicted Mechanistic Class |

|---|---|---|---|---|---|

| Fluorene (B118485) | 166.22 | 4.18 | -0.85 | None | Non-Mutagenic (Baseline) |

| 2-Aminofluorene | 181.24 | 3.51 | -0.92 | Aromatic Amine | Potentially Mutagenic (Pro-mutagen) |

| 2-Nitrofluorene | 211.22 | 3.80 | -2.45 | Aromatic Nitro | Potentially Mutagenic (Pro-mutagen) |

| This compound | 195.22 | 3.65 | -2.15 | Aromatic Nitroso | Reactive Mutagen |

| Benzene (B151609) | 78.11 | 2.13 | -0.31 | None | Non-Mutagenic (Baseline) |

| Nitrobenzene | 123.11 | 1.85 | -2.01 | Aromatic Nitro | Potentially Mutagenic (Pro-mutagen) |

Note: The data in Table 2 are representative values derived from the principles of QSAR studies for illustrative purposes and may not reflect exact experimental or calculated results.

Future Directions and Emerging Research Areas for 2 Nitrosofluorene Studies

Novel Synthetic Routes and Functionalization Strategies

Progress in understanding the structure-activity relationships of 2-nitrosofluorene and developing analytical standards hinges on the availability of efficient and versatile chemical synthesis methods. Future research will likely focus on developing novel synthetic pathways and strategies for modifying the fluorene (B118485) core, enabling the creation of derivatives for mechanistic and toxicological evaluation.

Novel Synthetic Routes: Traditional methods for preparing aryl nitroso compounds often involve the multi-step process of reducing a nitro compound to a hydroxylamine (B1172632), followed by re-oxidation. tandfonline.com Emerging strategies offer more direct and efficient alternatives. One promising approach is the direct oxidation of aryl hydroxylamines using milder and more selective reagents, such as pyridinium (B92312) chlorochromate (PCC) in an organic solvent like tetrahydrofuran (B95107) (THF), which can cleanly produce aryl nitroso compounds in high yields. tandfonline.com Another potential method is the use of tert-butyl hypochlorite (B82951) for oxidation. acs.org Furthermore, recent developments in photochemical methods, such as the rearrangement of aryl imines in continuous flow systems, present a robust and scalable route to nitrosoarenes that could be adapted for this compound synthesis. acs.org These methods could provide more direct access to the target compound from precursors like 2-aminofluorene (B1664046) or 2-nitrofluorene (B1194847). wikipedia.org

Functionalization Strategies: Creating a library of this compound derivatives is crucial for probing how structural modifications affect its biological activity. Modern organic synthesis has seen a revolution in C-H bond functionalization, which allows for the direct modification of the aromatic core without the need for pre-functionalized starting materials. acs.org Techniques involving transition-metal catalysis, for example, using palladium, copper, or ruthenium, could be employed to introduce various functional groups at specific positions on the fluorene ring. researchgate.netrsc.orgacs.org Specifically, methods for the C-H alkylation at the C9 position of the fluorene backbone have been developed, offering a route to modify a key site of metabolic monooxygenation. rsc.orgacs.orgnih.gov These advanced synthetic tools will be instrumental in exploring the chemical space around this compound.

| Strategy | Methodology | Potential Reagents/Catalysts | Anticipated Outcome for this compound |

|---|---|---|---|

| Synthesis | Oxidation of 2-hydroxylaminofluorene | Pyridinium chlorochromate (PCC) | Efficient, high-yield formation of this compound. tandfonline.com |

| Synthesis | Photochemical Rearrangement | Continuous flow photoreactor | Scalable and rapid synthesis from an imine precursor. acs.org |

| Functionalization | Direct C-H Bond Functionalization | Palladium (II) acetate | Introduction of aryl or other groups to the aromatic rings. researchgate.net |

| Functionalization | C9-H Alkylation | Copper or Ruthenium complexes | Selective modification at the C9 position of the fluorene core. rsc.orgacs.org |

Advanced Mechanistic Elucidation Techniques for Complex Biological Systems

Understanding how this compound exerts its carcinogenic effects requires dissecting its interactions with cellular macromolecules, particularly DNA, and observing the subsequent cellular responses in real-time. The application of cutting-edge analytical and molecular biology techniques is essential for achieving a detailed mechanistic picture.

Advanced Mass Spectrometry for DNA Adductomics: The covalent binding of reactive metabolites to DNA, forming DNA adducts, is a critical initiating event in chemical carcinogenesis. Advances in mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have revolutionized the detection and quantification of these adducts. nih.govoup.com The emerging field of "DNA adductomics" aims to comprehensively screen for all DNA adducts in a biological sample, providing a global snapshot of DNA damage. mdpi.comnih.gov Techniques such as data-independent wide-selected ion monitoring (SIM)/MS2 scanning can identify both known and unknown adducts resulting from exposure. spectroscopyonline.com Applying these high-sensitivity methods to this compound exposure would allow for the precise identification and quantification of the specific adducts it forms, offering critical insights into its mutagenic potential. nih.govmdpi.com

Live-Cell Imaging of DNA Damage and Repair: While traditional methods provide a static view of DNA damage, live-cell imaging techniques allow researchers to observe the dynamics of the DNA damage response (DDR) in individual cells in real time. oup.com By using fluorescently tagged proteins, such as 53BP1, it is possible to visualize the recruitment of DNA repair machinery to sites of damage. nih.govevidentscientific.com Laser microirradiation can be used to induce localized DNA damage, and subsequent imaging can track the assembly and disassembly of repair complexes over time. evidentscientific.com This approach could be used to study how cells respond to damage induced by this compound, revealing the kinetics of repair and identifying which repair pathways are activated. oup.comresearchgate.net

CRISPR/Cas9 Genome Editing: The CRISPR/Cas9 system is a powerful tool for precisely editing the genome, offering unprecedented opportunities for mechanistic studies in cancer research. nih.govresearchgate.net This technology can be used to create cell lines with specific gene knockouts, for instance, in key DNA repair pathways or metabolic enzymes. longdom.org By exposing these engineered cells to this compound, researchers can directly test the role of individual genes in the compound's mechanism of toxicity and carcinogenesis. longdom.org Furthermore, CRISPR-based genome-wide screens can be employed to identify novel genes and pathways that mediate the cellular response to this compound, providing a powerful hypothesis-generating tool. nih.govlongdom.org

| Technique | Principle | Specific Insight for this compound Research |

|---|---|---|

| DNA Adductomics (LC-MS/MS) | Comprehensive, untargeted screening and quantification of covalent DNA modifications. mdpi.comnih.gov | Complete profile of DNA adducts formed by this compound, identifying specific sites of DNA damage. |

| Live-Cell Imaging | Real-time visualization of fluorescently tagged proteins in living cells to monitor dynamic processes. oup.com | Kinetics of DNA repair protein recruitment to sites of this compound-induced damage; identification of active repair pathways. nih.gov |

| CRISPR/Cas9 Genome Editing | Precise disruption or modification of specific genes to study their function. nih.gov | Determination of the roles of specific DNA repair, metabolic, or cell signaling genes in the carcinogenic activity of this compound. longdom.org |

Application of Multi-Omics Approaches in Understanding Biological Interactions

To fully comprehend the biological impact of this compound, it is necessary to look beyond single molecular interactions and embrace a systems-level perspective. Multi-omics approaches, which integrate data from different biological layers—genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics)—can provide a holistic view of the cellular and systemic response to chemical exposure. mdpi.comnih.gov

Transcriptomics: Transcriptomic analysis measures the expression levels of thousands of genes simultaneously, revealing how exposure to a toxicant alters cellular programming. universiteitleiden.nl For this compound, this approach can identify specific gene expression signatures associated with its genotoxicity and carcinogenicity. nih.govnih.gov Pathway analysis of transcriptomic data can highlight the key biological processes that are perturbed, such as the DNA damage response, cell cycle control, apoptosis, and oxidative stress pathways, providing a detailed map of its mode of action. nih.govresearchgate.net

Proteomics: Proteomics provides a direct look at the functional machinery of the cell by quantifying changes in protein abundance and post-translational modifications. nih.gov "Toxicoproteomics" uses these methods to identify protein biomarkers of exposure and toxicity. ijvar.org In the context of this compound, proteomic analysis of exposed cells or tissues could reveal alterations in the levels of DNA repair enzymes, cell cycle regulators, and stress-response proteins, complementing the findings from transcriptomics and providing insights closer to the functional cellular phenotype. nih.govnautilus.bio

Metabolomics: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. Since metabolites represent the downstream outputs of cellular processes, metabolomic profiling can provide a sensitive snapshot of the physiological state of an organism. nih.govresearchgate.net Studying the metabolic perturbations caused by this compound could uncover disruptions in key pathways, such as energy metabolism, amino acid metabolism, and lipid metabolism, which are often altered during a toxic response. researchgate.net

By integrating these different omics datasets, researchers can construct comprehensive models of the adverse outcome pathways (AOPs) for this compound, linking the initial molecular interaction (e.g., DNA adduct formation) to downstream changes in gene expression, protein function, metabolic pathways, and ultimately, the adverse health outcome. mdpi.commdpi.com

常见问题

Q. How is 2-Nitrosofluorene synthesized or generated in experimental settings?

NOF is primarily formed via metabolic activation of carcinogens like 2-acetylaminofluorene (2-AAF) by cytochrome P450 enzymes or peroxidases, yielding intermediates such as N-hydroxy-2-AF, which oxidize to NOF . Photochemical oxidation of 2-aminofluorene (2-AF) under UV light (320–400 nm) also generates NOF alongside other mutagens like 2-nitrofluoren-9-one . Chemical synthesis methods include oxidation of 2-hydroxylaminofluorene using Fe(III) catalysts, though yields may vary due to side reactions .

Q. What analytical methods are used to detect NOF in biological systems?

Spectrophotometric and colorimetric assays (e.g., trapping with sulfhydryl reagents) are standard for detecting NOF and its intermediates . Mitochondrial O₂ consumption assays, sensitive to inhibitors like antimycin A, are used to study NOF-induced redox cycling . Advanced techniques include HPLC for adduct analysis and NMR to characterize reaction products .

Q. What are the primary biological targets of NOF, and how are these interactions studied?

NOF reacts with thiol (-SH) groups on proteins, forms DNA adducts, and interacts with lipid double bonds via Alder-ene reactions . Experimental approaches include:

- Protein adducts : Gel electrophoresis coupled with mass spectrometry.

- DNA adducts : ³²P-postlabeling or HPLC-MS .

- Lipid interactions : Electron paramagnetic resonance (EPR) to detect radical adducts .

Advanced Research Questions

Q. How does NOF induce redox cycling in mitochondria, and what experimental models elucidate this mechanism?

NOF disrupts mitochondrial respiration by redox cycling at complexes I and III of the electron transport chain. This is demonstrated using isolated cytochrome bc₁ complexes and antimycin A-sensitive O₂ consumption assays . In vivo studies in rodent liver models show NOF-induced mitochondrial permeability transition pore (PTP) opening, leading to apoptosis and compensatory proliferation .

Q. How do contradictory findings on the role of N-hydroxy intermediates in NOF mutagenesis arise?

While Ames et al. identified N-hydroxy-2-AF as a mutagenic intermediate , Boyd and Eling found no evidence of N-hydroxy intermediates during prostaglandin H synthase (PHS)-mediated 2-AF oxidation, suggesting a free-radical mechanism . Discrepancies may stem from enzyme sources (e.g., horseradish peroxidase vs. PHS) or detection limits of trapping reagents.

Q. How do enzyme systems like alcohol dehydrogenase (ADH) influence NOF's reactivity?

ADH catalyzes NOF reduction to hydroxylamines, which rearrange to N-hydroxy-2-AF. Horse liver ADH and human γ-ADH exhibit distinct kinetics, with human γ-ADH acting as a quinone reductase . Experimental setups include NADH-dependent activity assays and pH-controlled reaction conditions to track product formation .

Q. What role does NOF play in mitochondrial permeability transition pore (PTP) dynamics during carcinogenesis?

Chronic NOF exposure in liver cells induces dose-dependent PTP inhibition and upregulation of anti-apoptotic BCL-2, promoting survival of preneoplastic cells. This is studied using AAF-fed rodent models and isolated mitochondria treated with NOF metabolites .

Q. How does cadmium (Cd) exposure affect NOF metabolism and toxicity?

Cd inhibits arylamine N-acetyltransferases (NATs), particularly NAT1, impairing detoxification of NOF and enhancing its persistence. In vitro studies using recombinant NAT isoforms and CdCl₂ exposure show reduced enzymatic activity, while in vivo models reveal increased DNA adduct formation .

Q. What non-enzymatic reaction pathways occur between NOF and cellular thiols like glutathione (GSH)?

NOF reacts with GSH to form hydroxylamines, amines, or sulfinic acid adducts. pH-dependent hydrolysis experiments and HPLC analysis identify adduct stability, with acidic conditions favoring amine release .

Q. How do photochemical transformation products of 2-AF contribute to NOF's mutagenic profile?

UV irradiation of 2-AF generates NOF and 2-nitrofluoren-9-one, both direct-acting mutagens in Ames assays. Kinetic studies using UV-A light and dimethylsulfoxide solutions reveal time-dependent photoproduct formation, with mutagenicity confirmed via Salmonella typhimurium frameshift mutation assays .

Key Data Contradictions and Methodological Considerations

- Mitochondrial vs. Peroxidase Pathways : NOF's redox activity in mitochondria (antimycin A-sensitive) contrasts with peroxidase-mediated oxidation, where NOF is a terminal product .

- Enzyme Specificity : ADH and PHS produce different intermediates, highlighting the need to specify enzyme sources in experimental designs .

- Photochemical vs. Metabolic Activation : UV-generated NOF exhibits similar mutagenicity to enzymatically derived NOF but requires distinct analytical controls (e.g., light exposure duration) .

Recommended Experimental Best Practices

- Use isolated mitochondrial preparations to study NOF's redox effects, with antimycin A and myxothiazol as controls .

- For mutagenicity assays, include trapping reagents (e.g., GSH) to stabilize intermediates and avoid false negatives .

- In photochemical studies, monitor reaction kinetics under controlled UV wavelengths to prevent overoxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。